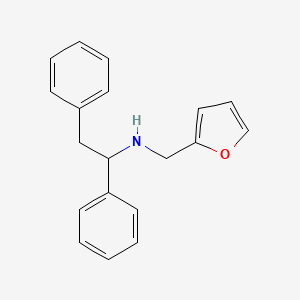

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine

描述

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is an organic compound that features a unique structure combining a furan ring with a diphenylethylamine moiety

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine typically involves the reaction of furan-2-carbaldehyde with 1,2-diphenylethylamine under specific conditions. One common method includes the use of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the amine group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products

The major products formed from these reactions include various substituted amines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.

科学研究应用

Medicinal Chemistry Applications

-

Neuropharmacology :

- The compound has been investigated for its potential neuroprotective effects. Studies suggest that it may influence neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases .

- It has shown promise in modulating serotonin receptors, indicating potential use in treating mood disorders .

- Antioxidant Activity :

- Plant Growth Regulation :

Organic Synthesis Applications

-

Synthesis of Novel Compounds :

- The compound serves as a versatile building block in organic synthesis. It can be used to synthesize various derivatives through reactions such as alkylation and acylation, expanding the library of furan-based compounds .

- A notable synthetic pathway involves the Kabachnik–Fields reaction, where this compound is reacted with phosphonates to create α-furfuryl derivatives with potential bioactivity .

- Pharmaceutical Intermediates :

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal assessed the neuroprotective effects of this compound on neuronal cell cultures exposed to oxidative stress. The results indicated a significant reduction in cell death compared to controls, suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Case Study 2: Antioxidant Properties

In vitro assays demonstrated that the compound exhibits strong free radical scavenging activity. The IC50 values obtained were comparable to established antioxidants like ascorbic acid, highlighting its potential use as a dietary supplement or therapeutic agent against oxidative stress-related conditions .

作用机制

The mechanism of action of (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Similar Compounds

1,2-Diphenylethylenediamine: A related compound with similar structural features but different functional groups.

1,2-Diphenylethanol: Another similar compound with hydroxyl groups instead of amine groups.

Uniqueness

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is unique due to its combination of a furan ring with a diphenylethylamine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

(1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine is an organic compound with a unique structure that combines a furan ring and a diphenylethylamine moiety. This compound has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the current understanding of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound allows it to engage in various chemical reactions, which can be leveraged for its synthesis. The compound is typically synthesized through the reaction of furan-2-carbaldehyde with 1,2-diphenylethylamine, often utilizing reducing agents such as sodium borohydride or lithium aluminum hydride to form the amine group .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests have demonstrated its effectiveness against various bacterial strains. For instance, it exhibited significant activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

| Microorganism | MIC (mg/mL) | Activity |

|---|---|---|

| E. coli | 0.0195 | Strong |

| Staphylococcus aureus | 0.0048 | Strong |

| Candida albicans | 0.039 | Moderate |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. Preliminary studies indicate that it may inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For example, in cell line assays, the compound demonstrated IC50 values indicating significant cytotoxicity against various cancer cell lines .

The mechanism by which this compound exerts its biological effects is believed to involve interactions with specific molecular targets within cells. It may bind to enzymes or receptors that play critical roles in cellular signaling pathways, thereby modulating their activity and leading to therapeutic effects .

Case Studies

- Antimicrobial Efficacy : A study conducted on a series of derivatives including this compound reported its efficacy against multi-drug resistant strains of bacteria. The compound was found to disrupt bacterial cell membranes, leading to cell death.

- Cancer Cell Line Studies : Research evaluating the compound's effect on human breast cancer cell lines showed a dose-dependent reduction in cell viability, with mechanisms involving oxidative stress and mitochondrial dysfunction being implicated.

常见问题

Q. Basic: What are the established synthetic routes for (1,2-Diphenyl-ethyl)-furan-2-ylmethyl-amine, and what critical reaction conditions influence yield and purity?

Methodological Answer:

A common approach involves condensation reactions between furan-2-ylmethylamine and 1,2-diphenylethyl precursors. For example, analogous syntheses of structurally similar amines (e.g., 2-amino-1,1-diphenylethanes) utilize aminoacetaldehyde dimethylacetal with benzene in the presence of polyphosphoric acid as a catalyst . Key conditions include:

- Solvent choice : Dichloromethane or benzene for optimal solubility and reactivity .

- Catalyst : Acidic conditions (e.g., polyphosphoric acid) to facilitate imine or amide bond formation .

- Temperature : Room temperature or mild heating (30–50°C) to avoid side reactions .

Yield optimization requires rigorous purification via column chromatography (neutral Al₂O₃ or silica gel) and monitoring by TLC .

Q. Basic: How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 6.5–7.5 ppm, methylene groups near δ 3.0–4.0 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (C₁₉H₁₉NO, fw 277.36) via ESI-MS or GC-MS .

- Crystallography : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) provides absolute configuration and bond-length validation .

Q. Advanced: What computational approaches are recommended to predict the electronic properties and potential biological interactions of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution to predict reactivity .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Reference PubChem or NIST databases for baseline molecular descriptors .

Q. Advanced: How should researchers address contradictions between experimental spectral data and theoretical predictions for this amine?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with computed values (e.g., using ACD/Labs or Gaussian NMR modules) .

- Crystallographic Refinement : Resolve stereochemical ambiguities via SHELXL refinement of X-ray data .

- Dynamic Effects : Consider temperature-dependent NMR or variable-temperature X-ray studies to account for conformational flexibility .

Q. Basic: What are the key considerations in designing stability studies for this compound under varying environmental conditions?

Methodological Answer:

- Storage Conditions : Store at 0–6°C in airtight, light-resistant containers to prevent degradation .

- Stability Parameters :

- pH : Test solubility and decomposition in acidic/basic buffers (pH 2–12).

- Oxidation : Expose to O₂ or H₂O₂ to assess susceptibility.

- Light Sensitivity : Conduct UV-Vis spectroscopy under UV irradiation .

Monitor degradation via HPLC and track impurity profiles .

Q. Advanced: What methodologies are employed to investigate the stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

- Chiral Chromatography : Use Chiralpak® columns with hexane/isopropanol gradients to resolve enantiomers .

- Polarimetry : Measure optical rotation to confirm enantiomeric excess.

- X-ray Crystallography : Resolve absolute configuration using SHELXL-refined data .

Q. Basic: What analytical techniques are prioritized for purity assessment and impurity profiling of this compound?

Methodological Answer:

- HPLC/GC-MS : Quantify purity (>98%) using reverse-phase C18 columns (acetonitrile/water mobile phase) .

- Elemental Analysis : Verify C, H, N, O percentages against theoretical values .

- TLC : Monitor reaction progress with silica gel plates (ethyl acetate/hexane eluent) .

Q. Advanced: How can researchers elucidate the compound's interaction with biological targets using in vitro and in silico methods?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ values via fluorometric or colorimetric assays (e.g., acetylcholinesterase inhibition) .

- Binding Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for affinity quantification .

- In Silico Modeling :

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions over nanoseconds to predict binding stability .

- Pharmacophore Mapping : Identify critical interaction sites using Schrödinger Phase .

属性

IUPAC Name |

N-(furan-2-ylmethyl)-1,2-diphenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-3-8-16(9-4-1)14-19(17-10-5-2-6-11-17)20-15-18-12-7-13-21-18/h1-13,19-20H,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMNIIKOXLGLGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10389919 | |

| Record name | N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

13.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24789775 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

436087-17-1 | |

| Record name | N-(1,2-Diphenylethyl)-2-furanmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436087-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-1,2-diphenylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10389919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。